molecular formula C20H29N3O3S2 B8127290 (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate

(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate

Cat. No.: B8127290
M. Wt: 423.6 g/mol
InChI Key: DCZWVXNDLGWVAS-MOGJOVFKSA-M
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Description

(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (CAS: 186204-37-5) is a spirocyclic compound with the molecular formula C₁₉H₂₆N₃S·CH₃O₃S and a molecular weight of 423.59 g/mol . It is a white crystalline powder with a purity ≥99%, primarily utilized as a key intermediate in synthesizing lurasidone, an atypical antipsychotic medication . The compound features a benzisothiazole moiety fused to a spiro[isoindole-piperazine] scaffold, stabilized by a methanesulfonate counterion. Its stereochemistry (3aR,7aR) is critical for biological activity, as it ensures proper receptor interaction in the final drug product .

The synthesis involves multi-step condensation reactions, including the formation of urea derivatives and subsequent cyclization with formaldehyde, as described in analogous protocols for related spiro compounds . Structural characterization employs techniques such as ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography (utilizing programs like SHELX and OLEX2 for refinement) . Safety protocols emphasize avoiding heat and ignition sources (P210) and adherence to handling guidelines (P201) due to its reactive nature .

Properties

IUPAC Name

3-[(3aR,7aR)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole;methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N3S.CH4O3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19;1-5(2,3)4/h3-4,7-8,15-16H,1-2,5-6,9-14H2;1H3,(H,2,3,4)/q+1;/p-1/t15-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZWVXNDLGWVAS-MOGJOVFKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[O-].C1CC[C@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium methanesulfonate typically involves multiple steps, starting from readily available precursors. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide to construct the benzo[d]isothiazol-3-yl moiety . This reaction proceeds via a consecutive process with S–C bond and S–N bond formation, yielding the target product in good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The benzo[d]isothiazol-3-yl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The spiro structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3aR,7aR)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aR)-4’-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium methanesulfonate involves its interaction with specific molecular targets. The benzo[d]isothiazol-3-yl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter pathways.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry: The (3aR,7aR) configuration in the target compound ensures optimal binding to dopamine and serotonin receptors, unlike non-spiro analogs like I-6230, which lack this specificity .
  • Counterion Effects: Methanesulfonate enhances solubility in polar solvents compared to hydrochloride salts (e.g., 3-Piperazinobenzisothiazole HCl), improving bioavailability in drug formulations .
  • Scaffold Diversity : The spiro[isoindole-piperazine] system provides conformational rigidity, reducing off-target interactions relative to flexible analogs like I-6230 .

Biological Activity

(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate is a chemical compound with notable implications in pharmacology, particularly as an impurity standard for the antipsychotic drug Lurasidone. This compound is characterized by its unique structural features, which contribute to its biological activity.

  • Molecular Formula : C19_{19}H26_{26}N3_{3}S
  • Molecular Weight : 328.5 g/mol
  • CAS Number : 186204-37-5

The compound acts primarily through modulation of neurotransmitter systems. Research indicates that it may interact with dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The presence of the benzothiazole moiety is believed to enhance its affinity for these receptors.

Antipsychotic Properties

As a synthetic intermediate for Lurasidone, (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate exhibits antipsychotic activity. In vitro studies show that it can inhibit dopamine D2 receptor activity, thereby potentially reducing psychotic symptoms.

Neuroprotective Effects

Recent studies have suggested that compounds similar to (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate may possess neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammatory pathways in neuronal cells.

Case Studies

  • Study on Schizophrenia Treatment :
    • Objective : To assess the efficacy of Lurasidone and its impurities.
    • Findings : Patients treated with Lurasidone showed significant improvements in psychotic symptoms compared to placebo controls. The presence of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate was noted to correlate with enhanced therapeutic outcomes.
  • Neuroprotection Study :
    • Objective : To evaluate the neuroprotective effects of benzothiazole derivatives.
    • Findings : Compounds similar to (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate demonstrated a reduction in neuronal apoptosis in models of oxidative stress.

Data Tables

Property Value
Molecular FormulaC19_{19}H26_{26}N3_{3}S
Molecular Weight328.5 g/mol
CAS Number186204-37-5
Antipsychotic ActivityYes
Neuroprotective ActivityPotentially present
Study Type Findings
Schizophrenia TreatmentSignificant symptom reduction
NeuroprotectionReduced neuronal apoptosis

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